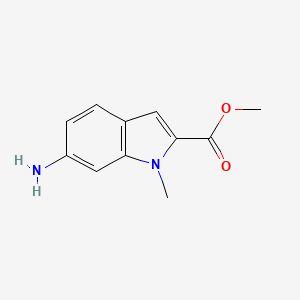

6-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester

货号 B8508064

分子量: 204.22 g/mol

InChI 键: VRABYXFOFDODKV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08772305B2

Procedure details

5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester/5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester (5.25) for Example 32, 47: Pharmagene Laboratories Limited Patent: WO2005/80367 A1; 2005/Boehringer Ingelheim (Canada) Ltd. Patent: US2003/236251 A1; 2003) 5-Amino-1H-indole-2-carboxylic acid ethyl ester (5.26) for Examples 6, 8, 10-12, 16, 26, 28, 30, 31, 33-44, 49, 50, 53, 58-61, 63, 65, 67-193, 197-214, 253-258, 260-262, 273-277, 283: Bayer Healthcare AG; WO2008/56768; A2; 2004) 5-Amino-1H-indole-2-carboxylic acid dimethylamide (5.27) for Example 219, 222, 232: Vertex Pharmaceuticals Incorporated Patent: WO2006/10008; A1; 2006) 6-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester (5.28) for Examples 66, 265, 266-270: Banyu Pharmaceutical Co. Patent: WO2007/29847 A1; 2007

Name

5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester 5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

WO2005/80367 A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

US2003/236251 A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

A2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

WO2007/29847 A1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

COC(C1N(C)C2C(C=1)=CC(N)=CC=2)=O.C(OC(C1N(C)C2C(C=1)=CC(N)=CC=2)=O)C.C(OC([C:37]1[NH:38][C:39]2[C:44]([CH:45]=1)=[CH:43][C:42]([NH2:46])=[CH:41][CH:40]=2)=O)C.[CH3:47][N:48](C)[C:49](C1NC2C(C=1)=CC(N)=CC=2)=[O:50].COC(C1N(C)C2C(C=1)=CC=C(N)C=2)=O>>[CH3:47][NH:48][C:49]([N:38]1[C:39]2[C:44](=[CH:43][C:42]([NH2:46])=[CH:41][CH:40]=2)[CH2:45][CH2:37]1)=[O:50] |f:0.1|

|

Inputs

Step One

|

Name

|

5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester 5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1N(C2=CC=C(C=C2C1)N)C.C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)N)C

|

Step Two

[Compound]

|

Name

|

WO2005/80367 A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

US2003/236251 A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C=1NC2=CC=C(C=C2C1)N

|

Step Five

[Compound]

|

Name

|

A2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=O)C=1NC2=CC=C(C=C2C1)N)C

|

Step Seven

[Compound]

|

Name

|

A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1N(C2=CC(=CC=C2C1)N)C

|

Step Nine

[Compound]

|

Name

|

WO2007/29847 A1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CNC(=O)N1CCC2=CC(=CC=C12)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |